4-Hydrazinyl-3-(trifluoromethyl)benzonitrile
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Overview
Description
4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H6F3N3 It is characterized by the presence of a hydrazinyl group (-NH-NH2) and a trifluoromethyl group (-CF3) attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile typically involves the following steps:
Nitration: The starting material, 4-chloro-3-(trifluoromethyl)benzonitrile, undergoes nitration to introduce a nitro group (-NO2) at the desired position.
Reduction: The nitro group is then reduced to an amino group (-NH2) using a reducing agent such as iron powder in the presence of hydrochloric acid.
Hydrazination: The amino group is converted to a hydrazinyl group by reacting with hydrazine hydrate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by hydrazination. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include ethanol and water, and the reactions are typically carried out under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-3-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The nitrile group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydrazinyl-3-(trifluoromethyl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(trifluoromethyl)benzonitrile: Similar structure but with a hydroxy group instead of a hydrazinyl group.
3-(Trifluoromethyl)benzonitrile: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
Uniqueness
4-Hydrazinyl-3-(trifluoromethyl)benzonitrile is unique due to the presence of both hydrazinyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-hydrazinyl-3-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-3-5(4-12)1-2-7(6)14-13/h1-3,14H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGXBOOGNPKSRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654247 |
Source
|
Record name | 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184163-56-2 |
Source
|
Record name | 4-Hydrazinyl-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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